escin Ib
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Overview
Description
Mechanism of Action
Target of Action
Escin Ib, a saponin isolated from the skin and the endosperm of seeds of horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells . It has been shown to have a potent inhibitory effect on pancreatic lipase activity .
Mode of Action
This compound interacts with its targets by inducing endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . These interactions result in changes such as reduced vascular permeability in inflamed tissues, thereby inhibiting edema formation .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates eicosanoids and nuclear factor-kappa B (NF-kB), leading to anti-inflammatory activities . It also induces cholesterol synthesis in endothelial cells . The increase in cholesterol synthesis is rapidly followed by a marked fall in actin cytoskeleton integrity .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of it is subsequently excreted via bile .
Result of Action
The molecular and cellular effects of this compound’s action include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins . These effects contribute to its anti-inflammatory, anti-edematous, and venotonic properties .
Biochemical Analysis
Biochemical Properties
Escin Ib plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with nuclear factor-kappa B (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound inhibits the activation of NF-kB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Additionally, this compound interacts with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . These interactions highlight the anti-inflammatory properties of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as p21 and decreasing the expression of anti-apoptotic proteins like Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth. In endothelial cells, this compound enhances the integrity of the vascular endothelium, reducing vascular permeability and edema . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, inhibiting or activating their function. For example, this compound binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . It also inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . These molecular interactions and processes underlie the pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that this compound can exert sustained anti-inflammatory and anti-cancer effects, with minimal degradation . These findings suggest that this compound has the potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer effects without causing toxicity . At high doses, this compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic effects of this compound plateau at higher doses, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. This compound also interacts with enzymes involved in the synthesis and degradation of eicosanoids, influencing the levels of these bioactive lipids . These metabolic interactions contribute to the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with albumin, a major plasma protein, which facilitates its transport in the bloodstream . This compound can also bind to cell surface receptors and transporters, allowing its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with signaling molecules and enzymes, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . In the mitochondria, this compound can affect cellular metabolism and apoptosis by modulating the function of mitochondrial proteins . These subcellular localizations and interactions contribute to the diverse pharmacological effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Escin is primarily extracted from horse chestnut seeds. The extraction process involves the use of solvents such as ethanol and methanol to isolate the saponin complex . The crude extract is then purified through various chromatographic techniques to obtain escin in its pure form .
Industrial Production Methods
Industrial production of escin involves large-scale extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using column chromatography to isolate escin . This method ensures a high yield of pure escin suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Escin undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification . These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down escin into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the structure of escin.
Esterification: This reaction involves the use of acylating agents to form esters of escin, which can enhance its bioavailability.
Major Products Formed
The major products formed from these reactions include protoescigenin, isoescin, and various ester derivatives of escin . These derivatives have been studied for their enhanced pharmacological activities.
Scientific Research Applications
Escin has a wide range of scientific research applications in various fields:
Comparison with Similar Compounds
Escin is often compared with other saponins and triterpenoids due to its unique properties:
Properties
CAS No. |
26339-90-2 |
---|---|
Molecular Formula |
C55H86O24 |
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
InChI Key |
AXNVHPCVMSNXNP-JVDJOBJGSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Key on ui other cas no. |
6805-41-0 26339-90-2 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
escin Ib escin-II |
Origin of Product |
United States |
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